Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate
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Overview
Description
Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate: is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.3 . This compound is primarily used in proteomics research and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate typically involves the reaction of 2-aminophenol with butyl bromide to form 2-butyl-1,3-benzoxazole. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, using reagents like sodium methoxide (NaOCH3) or potassium hydroxide (KOH).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium hydroxide (KOH)
Major Products Formed:
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted esters
Scientific Research Applications
Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in anti-cancer activities .
Comparison with Similar Compounds
Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate can be compared with other benzoxazole derivatives to highlight its uniqueness. Similar compounds include:
- Methyl 2-(2-ethyl-1,3-benzoxazol-5-yl)acetate
- Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate
- Methyl 2-(2-isopropyl-1,3-benzoxazol-5-yl)acetate
Uniqueness: The presence of the butyl group in this compound imparts distinct chemical and biological properties compared to its ethyl, propyl, and isopropyl analogs. This structural variation can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity .
Biological Activity
Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₇N₁O₃, with a molecular weight of approximately 247.29 g/mol. The compound features a benzoxazole ring, which contributes to its unique chemical properties and biological interactions. The presence of the butyl group enhances its solubility and may influence its interaction with biological macromolecules such as proteins and nucleic acids.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. Notably, it has been evaluated against cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal cancer), and others .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The mechanism of action for this compound involves its interaction with specific enzymes and receptors implicated in cancer progression. Binding studies suggest that it may inhibit enzymes involved in tumor growth and metastasis. Additionally, the compound's ability to interact with nucleic acids suggests potential roles in gene regulation.
Case Studies
A case study involving the use of this compound in vitro demonstrated its effectiveness in reducing tumor cell viability. In this study, treated cells showed increased apoptosis rates compared to untreated controls. The study highlighted the compound's potential as a lead candidate for further development as an anticancer agent.
Comparisons with Similar Compounds
This compound can be compared with other benzoxazole derivatives to highlight its unique properties:
Table 2: Comparison of Benzoxazole Derivatives
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 2-(1,3-benzoxazol-5-yl)acetate | C₁₀H₉N₁O₃ | Lacks butyl group; simpler structure |
Methyl 2-(3-methylbenzoxazol-5-yl)acetate | C₁₂H₁₃N₁O₃ | Contains a methyl group; different substitution |
Methyl 2-(4-chlorobenzoxazol-5-yl)acetate | C₁₄H₁₂ClN₁O₃ | Contains chlorine substituent; altered activity |
The butyl side chain in this compound enhances its solubility and biological interactions compared to other derivatives without such substituents.
Future Research Directions
Future research on this compound could focus on:
- In vivo studies : Evaluating its efficacy and safety in animal models.
- Mechanistic studies : Elucidating the precise biochemical pathways affected by the compound.
- Structural modifications : Assessing how changes to the chemical structure influence biological activity.
Properties
IUPAC Name |
methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-4-5-13-15-11-8-10(9-14(16)17-2)6-7-12(11)18-13/h6-8H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUPSOBOVABQRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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